molecular formula C20H19ClN2OS B3974377 1-(2-chlorobenzyl)-3-(4-morpholinylcarbonothioyl)-1H-indole

1-(2-chlorobenzyl)-3-(4-morpholinylcarbonothioyl)-1H-indole

Cat. No. B3974377
M. Wt: 370.9 g/mol
InChI Key: FABXHHBFLXLWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 has been found to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a critical role in cell signaling pathways.

Mechanism of Action

1-(2-chlorobenzyl)-3-(4-morpholinylcarbonothioyl)-1H-indole inhibits JAK2 activity by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins, which are required for the activation of gene expression.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of JAK2 activity by this compound has been shown to reduce the production of inflammatory cytokines, such as IL-6, tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for JAK2. However, this compound has some limitations as well. It has a short half-life in vivo and can be toxic at high concentrations. In addition, this compound has off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 1-(2-chlorobenzyl)-3-(4-morpholinylcarbonothioyl)-1H-indole in scientific research. One area of interest is the development of more potent and selective JAK2 inhibitors that can be used in vivo. Another area of interest is the study of the role of JAK2 in the regulation of immune responses and the development of autoimmune diseases. Finally, this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.

Scientific Research Applications

1-(2-chlorobenzyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has been widely used in scientific research as a tool to study the role of JAK2 in various cellular processes. JAK2 is involved in the signaling pathways of several cytokines and growth factors, including interleukin-6 (IL-6), erythropoietin (EPO), and growth hormone (GH). Inhibition of JAK2 activity by this compound has been shown to affect cell proliferation, differentiation, and survival.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-18-7-3-1-5-15(18)13-23-14-17(16-6-2-4-8-19(16)23)20(25)22-9-11-24-12-10-22/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABXHHBFLXLWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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